molecular formula C11H15NO4S B498726 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid CAS No. 554423-44-8

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid

Cat. No. B498726
CAS RN: 554423-44-8
M. Wt: 257.31g/mol
InChI Key: GKJMXZNDVJZKMF-UHFFFAOYSA-N
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Description

“3-(2,4-Dimethylbenzenesulfonamido)propanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 . This compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a 2,4-dimethylbenzenesulfonamide group . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

“this compound” is a powder . The boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

1. Synthesis and Transformation in Organic Chemistry

Highly regioselective olefination of substituted N,N-dimethylbenzylamines was developed by tuning the acidity of reaction conditions. This led to the ortho-functionalization of N,N-dimethylbenzylamines and further transformation into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This process showcases a key application in organic synthesis, highlighting the versatility of such compounds (Cai et al., 2007).

2. Role in Antimicrobial and Antifungal Activities

The compound 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was utilized as a key intermediate in synthesizing compounds with reported antimicrobial and antifungal activities. This indicates its potential utility in developing new pharmaceutical agents targeting microbial infections (Aal et al., 2007).

3. Inhibition of Hypoxia Inducible Factor-1 Pathway

Research on analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which is structurally related to 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid, has demonstrated their role in inhibiting the HIF-1 pathway. This is significant in cancer therapy, as such compounds could antagonize tumor growth in animal models of cancer (Mun et al., 2012).

4. Novel Hybrid Molecules with Anticonvulsant and Antinociceptive Activity

The synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, related to this compound, has shown promising results as potential hybrid anticonvulsants. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential in developing new treatments for epilepsy (Kamiński et al., 2016).

5. Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides

2-Iodobenzenesulfonamide, closely related to this compound, was used in the synthesis of 2H-1,2-benzothiazine 1,1-dioxides, showcasing the potential of these compounds in producing new chemical structures with potential pharmacological properties (Layman et al., 2005).

properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-3-4-10(9(2)7-8)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMXZNDVJZKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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